molecular formula C18H11F2N3 B5369438 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5369438
M. Wt: 307.3 g/mol
InChI Key: VDCCANJRYGITND-UHFFFAOYSA-N
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Description

3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems containing both pyrazole and pyrimidine rings. These compounds have garnered significant attention due to their diverse applications in medicinal chemistry, materials science, and biological research .

Properties

IUPAC Name

3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3/c19-14-5-1-12(2-6-14)16-11-22-23-17(9-10-21-18(16)23)13-3-7-15(20)8-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCCANJRYGITND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its fluorescent properties allow it to act as a probe for studying intracellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of fluorophenyl groups, which enhance its photophysical properties and biological activity. The fluorine atoms increase the compound’s stability and lipophilicity, making it more effective in various applications .

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